Methyl 2-Hydroxy-5-[[4-(trifluoromethyl)phenethyl]amino)benzoate
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Overview
Description
Methyl 2-Hydroxy-5-[[4-(trifluoromethyl)phenethyl]amino)benzoate is an organic compound with a complex structure that includes a trifluoromethyl group, a phenethylamine moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Hydroxy-5-[[4-(trifluoromethyl)phenethyl]amino)benzoate typically involves multiple steps, including protection, condensation, and hydrolysis . The process begins with the protection of the hydroxyl group, followed by the condensation of the protected intermediate with 4-(trifluoromethyl)phenethylamine. The final step involves the deprotection and esterification to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Hydroxy-5-[[4-(trifluoromethyl)phenethyl]amino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
Methyl 2-Hydroxy-5-[[4-(trifluoromethyl)phenethyl]amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications due to its unique structure and biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-Hydroxy-5-[[4-(trifluoromethyl)phenethyl]amino)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the phenethylamine moiety can interact with neurotransmitter systems. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Methyl 2-Hydroxy-5-[[4-(trifluoromethyl)phenethyl]amino)benzoate include:
- Methyl 2-Hydroxy-5-(trifluoromethyl)benzoate
- Methyl 4-(trifluoromethyl)benzoate
- 2-Hydroxy-4-(trifluoromethyl)benzoic acid
Uniqueness
What sets this compound apart from similar compounds is its combination of functional groups, which confer unique chemical and biological properties. The presence of both a trifluoromethyl group and a phenethylamine moiety allows for diverse interactions and applications that are not possible with simpler compounds.
Properties
Molecular Formula |
C17H16F3NO3 |
---|---|
Molecular Weight |
339.31 g/mol |
IUPAC Name |
methyl 2-hydroxy-5-[2-[4-(trifluoromethyl)phenyl]ethylamino]benzoate |
InChI |
InChI=1S/C17H16F3NO3/c1-24-16(23)14-10-13(6-7-15(14)22)21-9-8-11-2-4-12(5-3-11)17(18,19)20/h2-7,10,21-22H,8-9H2,1H3 |
InChI Key |
XJTMALBKPQBKIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NCCC2=CC=C(C=C2)C(F)(F)F)O |
Origin of Product |
United States |
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